
lithium;ethenyl-diphenyl-prop-1-enylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethenyl-diphenyl-prop-1-enylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to an ethenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenyl-diphenyl-prop-1-enylsilane typically involves the reaction of diphenylvinylsilane with a lithium reagent. One common method is the reaction of diphenylvinylsilane with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethenyl-diphenyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the electrophile used.
Scientific Research Applications
Lithium;ethenyl-diphenyl-prop-1-enylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of lithium;ethenyl-diphenyl-prop-1-enylsilane involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the silicon atom, which stabilizes the negative charge on the lithium atom. The compound can also interact with various molecular targets and pathways, including those involved in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: An organolithium compound with similar reactivity but lacks the silicon atom.
Vinylsilane: Contains a silicon atom bonded to a vinyl group but lacks the lithium atom.
Diphenylsilane: Contains a silicon atom bonded to two phenyl groups but lacks the ethenyl and lithium groups.
Uniqueness
Lithium;ethenyl-diphenyl-prop-1-enylsilane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.
Properties
CAS No. |
63453-05-4 |
|---|---|
Molecular Formula |
C17H17LiSi |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
lithium;ethenyl-diphenyl-prop-1-enylsilane |
InChI |
InChI=1S/C17H17Si.Li/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h3-15H,1-2H2;/q-1;+1 |
InChI Key |
FIOUHHCWKYJRSN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


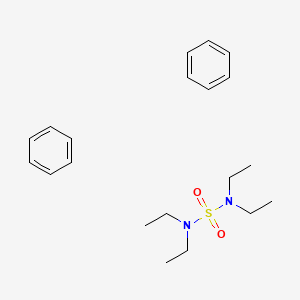
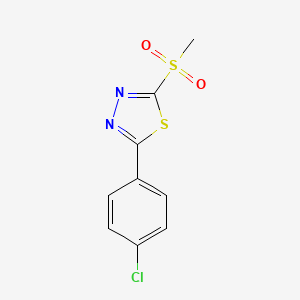



![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

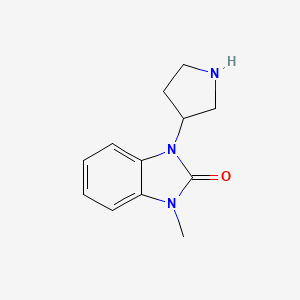

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
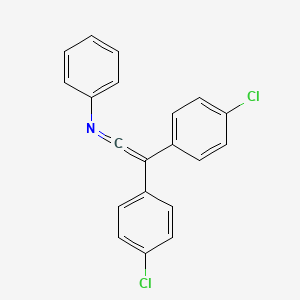
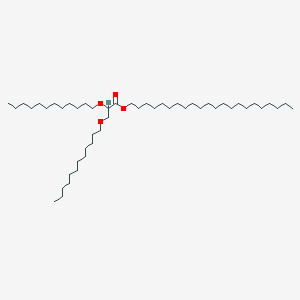
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
